

Discovery and history of 4-Benzylmorpholine-2-carbonitrile

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Compound of Interest

Compound Name: 4-Benzylmorpholine-2-carbonitrile

Cat. No.: B143773

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An In-depth Guide to **4-Benzylmorpholine-2-carbonitrile**: History, Synthesis, and Application

This technical guide provides a comprehensive overview of **4-Benzylmorpholine-2-carbonitrile**, a key intermediate in the development of pharmaceutically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its history, synthesis, and the biological pathways it influences through its derivatives.

Discovery and History

The precise date of the initial discovery and first synthesis of **4-Benzylmorpholine-2-carbonitrile** (CAS No. 126645-52-1) is not readily available in publicly accessible literature. However, its significance as a valuable chemical intermediate became apparent in the early 2000s. Patent literature from this period highlights its role as a crucial building block in the synthesis of novel benzyl morpholine derivatives.^[1] These derivatives were specifically designed as dual reuptake inhibitors of serotonin and norepinephrine, placing **4-Benzylmorpholine-2-carbonitrile** in the lineage of research aimed at developing treatments for depression, anxiety, and pain.^[1]

The morpholine ring is a recognized pharmacophore present in many pharmaceutical compounds, and its derivatives are known to possess a range of biological activities, including anti-inflammatory and cholesterol-lowering effects.^[2] The incorporation of a benzyl group and a reactive carbonitrile functional group makes this compound a versatile precursor for creating complex heterocyclic molecules for drug discovery processes.^{[3][4]}

Physicochemical and Structural Data

A summary of the key physicochemical properties for **4-Benzylmorpholine-2-carbonitrile** is provided below. Specific experimental data such as reaction yield and melting point are not consistently reported in the available literature.

Property	Value	Source(s)
CAS Number	126645-52-1	[3]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O	[2]
Molecular Weight	202.25 g/mol	[4]
Appearance	White to off-white solid	[3]
Boiling Point	343.1 °C (Predicted)	[4]
Density	1.14 g/cm ³ (Predicted)	[4]
pKa	4.89 ± 0.10 (Predicted)	[3]
Reaction Yield	Not available in searched literature.	
Melting Point	Not available in searched literature.	
Spectroscopic Data	Not available in searched literature.	

Synthesis and Experimental Protocols

While several synthetic routes have been outlined, a complete, detailed experimental protocol for **4-Benzylmorpholine-2-carbonitrile** is not fully detailed in a single public source. The following sections describe the most plausible methodologies based on available information.

Synthesis from 4-Benzylmorpholine-2-carbaldehyde

One reported method involves the conversion of an aldehyde precursor to the nitrile.[2]

Experimental Protocol:

- Combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride in a reaction flask.
- Stir the mixture and heat at reflux for one hour.
- After cooling to room temperature, add a saturated saline solution and stir thoroughly.
- Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product.
- Purify the crude solid via silica gel column chromatography to yield **4-Benzylmorpholine-2-carbonitrile**.^[2]

Plausible Synthesis via Cyclization of N-Benzylethanolamine

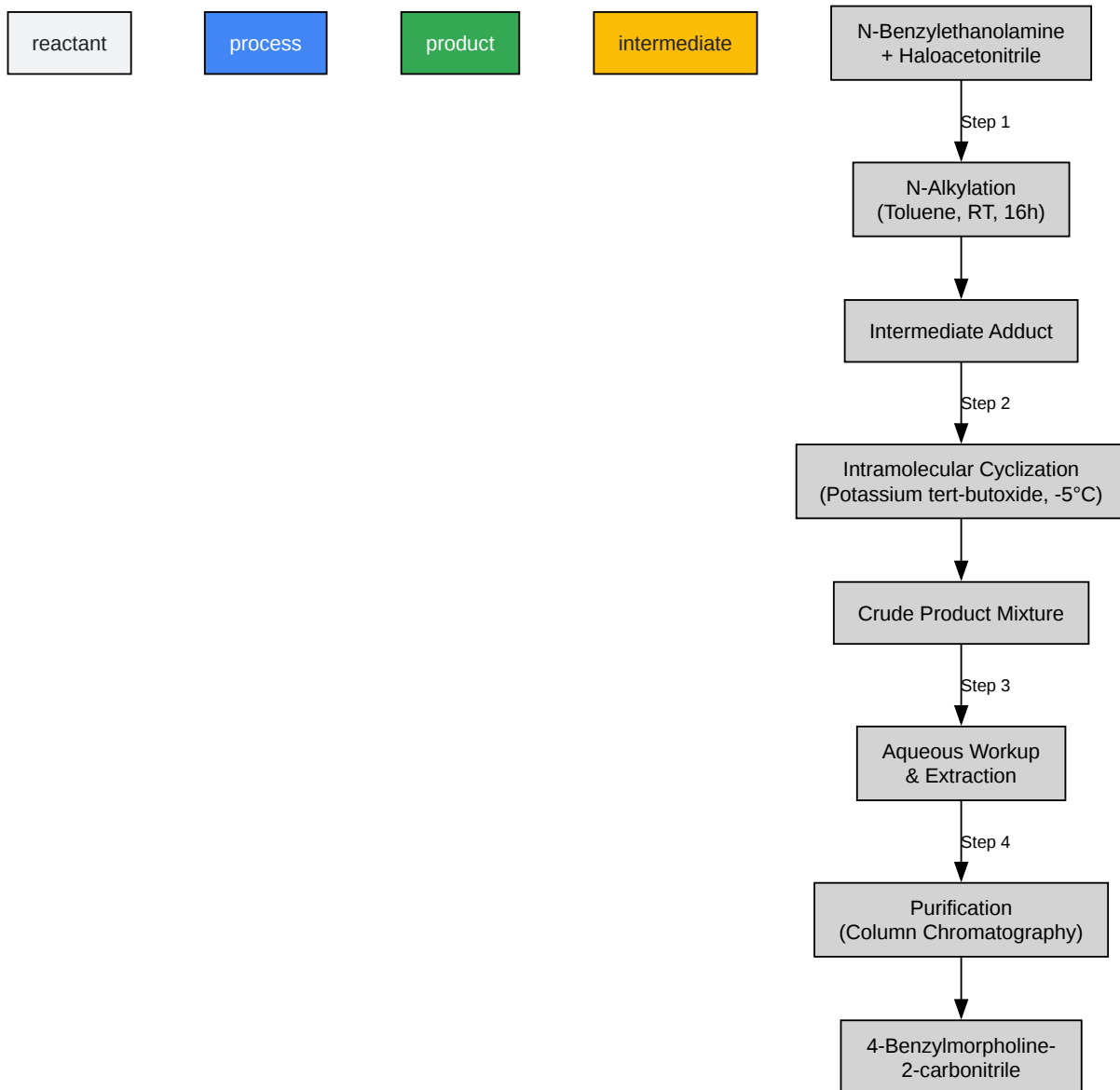
Patent literature indicates that N-benzylethanolamine is a key starting material for a large-scale synthesis.^[1] While the patent does not provide the full method, a representative protocol can be constructed based on a closely related synthesis of a morpholine derivative involving intramolecular cyclization. This method involves the reaction of N-benzylethanolamine with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) followed by base-promoted ring closure.

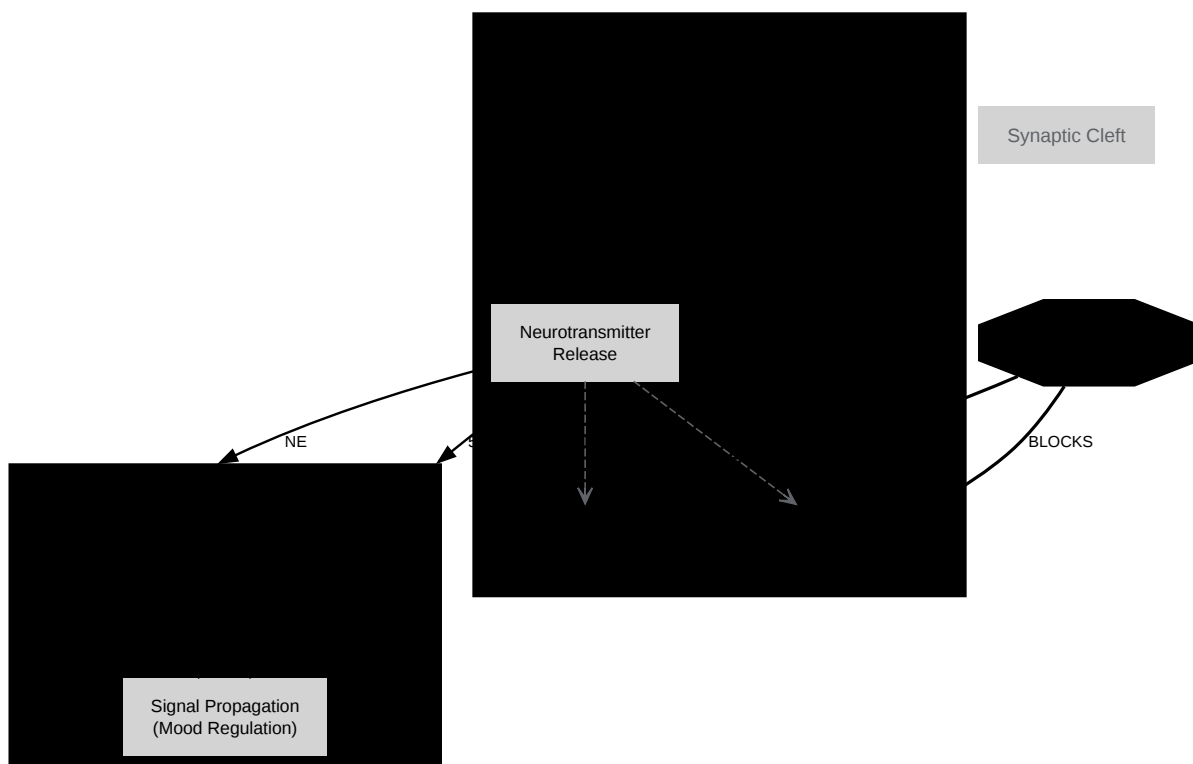
Experimental Protocol:

- Step 1: N-Alkylation. In a suitable solvent such as toluene, dissolve N-benzylethanolamine (1.0 eq).
- Add a haloacetonitrile (e.g., chloroacetonitrile, 1.1 eq) to the solution at room temperature.
- Stir the reaction mixture for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Step 2: Cyclization. Cool the reaction mixture to between -5 °C and 0 °C in an ice bath.
- Slowly add a strong base, such as potassium tert-butoxide (1.1 eq) in a solvent like THF, over 30 minutes, maintaining the low temperature. This promotes the intramolecular cyclization to form the morpholine ring.

- Stir the mixture at this temperature for an additional 1-2 hours.
- Step 3: Workup and Isolation. Quench the reaction by adding water. Separate the aqueous and organic layers.
- Wash the organic layer with water and/or brine.
- Dry the organic layer over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Step 4: Purification. Purify the resulting crude material by silica gel column chromatography to isolate pure **4-Benzylmorpholine-2-carbonitrile**.

The diagram below illustrates the logical workflow for this plausible synthesis.





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